2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[4,3-b]pyridine family, characterized by a fused pyranopyridine core. Key structural features include:
- 2-Chloro substituent: Enhances electrophilicity and influences binding interactions.
- 4-(4-Fluorophenyl) group: Provides hydrophobic and electronic effects due to fluorine’s high electronegativity.
- 3-Carbonitrile moiety: Contributes to hydrogen bonding and molecular stability.
The compound has demonstrated biological relevance, notably as a potent inhibitor of human fatty acid-binding protein 4 (FABP4) with an IC50 of 0.42193 µM, as revealed in X-ray crystallography studies .
Properties
Molecular Formula |
C15H10ClFN2O |
|---|---|
Molecular Weight |
288.70 g/mol |
IUPAC Name |
2-chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10ClFN2O/c16-15-11(7-18)14(9-1-3-10(17)4-2-9)12-8-20-6-5-13(12)19-15/h1-4H,5-6,8H2 |
InChI Key |
OSPFPQFIEJMVMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(C(=C2C3=CC=C(C=C3)F)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
-
Solvent : Methanol facilitates proton transfer and stabilizes intermediates.
-
Catalyst : Piperidine (1–2 drops) accelerates enolate formation.
-
Temperature : Reflux conditions (65–70°C) ensure completion within 1–6 hours.
Chlorination at the 2-Position
Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux. For example, 2-hydroxy-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile reacts with POCl₃ at 110°C for 4 hours, yielding 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile in 66% yield after purification.
Critical Considerations:
-
Stoichiometry : 5–10 equivalents of POCl₃ ensure complete substitution.
-
Workup : Quenching with saturated NaHCO₃ at 0°C prevents hydrolysis of the nitrile group.
Cyano Group Installation
The cyano group is introduced via nucleophilic substitution or microwave-assisted cyanation . In a microwave-based approach, 2-chloro-4-iodo-7,8-dihydro-5H-pyrano[4,3-b]pyridine reacts with Zn(CN)₂ at 160°C for 30 minutes under Pd catalysis, achieving >90% conversion.
Advantages of Microwave Synthesis:
-
Reduced Reaction Time : 30 minutes vs. 12–24 hours conventionally.
-
Improved Selectivity : Minimizes decomposition of thermally sensitive intermediates.
Integrated Synthetic Route
Combining these steps, a representative synthesis proceeds as follows:
-
Core Formation : 4-Hydroxy-6-methyl-2-pyridone + 4-fluorobenzaldehyde-malononitrile adduct → 4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (78% yield).
-
Chlorination : Treatment with POCl₃ → 2-chloro derivative (66% yield).
-
Purification : Silica gel chromatography (hexane:ethyl acetate, 50:50) yields >95% purity.
Analytical Characterization
| Parameter | Data | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.07 (t, 2H), 4.07 (t, 2H), 7.63 (s, 1H) | |
| Molecular Weight | 288.70 g/mol | |
| Melting Point | 248–250°C (pale yellow crystals) | |
| HPLC Purity | >99% |
Challenges and Mitigation Strategies
-
Regioselectivity in Chlorination : Competing substitution at C-4 is suppressed by steric hindrance from the 4-fluorophenyl group.
-
Nitrile Stability : Avoid aqueous workups at high pH to prevent hydrolysis.
-
Scale-Up Limitations : Microwave methods require specialized equipment; conventional heating with efficient stirring is preferred for >100 g batches .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyridine and pyran rings can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxidized forms of the compound.
Scientific Research Applications
2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analysis
Below is a comparative analysis of structurally related pyrano[4,3-b]pyridine derivatives and analogs:
Table 1: Key Properties of Selected Compounds
Key Findings
Substituent Effects on Bioactivity :
- The 4-fluorophenyl group in the target compound likely enhances target binding compared to chlorophenyl analogs (e.g., ) due to fluorine’s smaller size and stronger electronegativity, which improves hydrophobic interactions and reduces metabolic degradation .
- Cyanide at position 3 is a conserved feature in active compounds (e.g., 6h, 4-CP.P), suggesting its role in stabilizing molecular conformation or participating in hydrogen bonding .
Thieno/furopyridine hybrids () introduce sulfur or oxygen atoms, which may modulate electronic properties and solubility .
Low yields in some analogs (e.g., 8.3% for 1j) suggest challenges in optimizing reaction conditions for halogenated derivatives .
Physical Properties: Melting points vary significantly: The amino and hydroxymethyl groups in 6h result in a high MP (232–236°C), whereas methoxy substitution in 1j lowers the MP to 184.8°C, indicating substituent-dependent crystallinity .
Biological Activity
2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- IUPAC Name: this compound
- Molecular Formula: C15H10ClFN2O
- Molecular Weight: 288.70 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anti-cancer agent and its effects on specific biological pathways.
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrano[4,3-b]pyridine exhibit promising anticancer properties. For instance, compounds within this class have demonstrated significant inhibitory effects on cell proliferation in various cancer cell lines, including HeLa and A375 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: Inhibitory Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 0.36 |
| This compound | A375 | 1.8 |
These findings suggest that the compound's structure may enhance its binding affinity to CDKs, leading to effective inhibition of cancer cell growth.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.
Table 2: COX Inhibition Data
| Compound | COX Enzyme | IC50 (µM) |
|---|---|---|
| This compound | COX-1 | Not Available |
| This compound | COX-2 | 0.04 |
This selective inhibition suggests a potential for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of CDKs : The compound binds to CDK enzymes, disrupting their activity and leading to cell cycle arrest.
- COX Enzyme Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins.
Case Studies
A notable study conducted by Akhtar et al. synthesized a series of pyrano derivatives and tested their biological activities. Among these derivatives, the one resembling our compound exhibited significant anti-inflammatory and anticancer properties with low toxicity profiles in preliminary animal models .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what analytical techniques confirm its purity?
The synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted pyridine precursors with halogenated aryl aldehydes under acidic or basic conditions. For example, analogous pyrano-pyridine derivatives are synthesized via [4+2] cycloaddition or nucleophilic substitution reactions . Key steps include:
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).
- Characterization :
Q. How is the crystal structure determined, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a diffractometer (e.g., Bruker Kappa APEXII) with Mo-Kα radiation (λ = 0.71073 Å). Structural refinement via SHELXL-97 resolves bond lengths, angles, and torsion angles . Critical interactions include:
- Hydrogen bonds : C–H···N/O interactions (e.g., C9–H9···N1, D···A = 3.052 Å) .
- π-π stacking : Between aromatic rings (e.g., fluorophenyl and pyridine moieties) with centroid distances of 3.5–4.0 Å .
- Van der Waals forces : Stabilize the dihydro-pyran ring conformation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Discrepancies often arise from dynamic effects in solution (NMR) vs. static solid-state (X-ray) environments. Methodologies include:
- Variable-temperature NMR : To detect conformational equilibria or tautomerism.
- DFT calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate proposed structures .
- Complementary techniques : IR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Q. What computational strategies predict the compound’s reactivity and binding affinity with biological targets?
- Density Functional Theory (DFT) : Optimizes geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict electrophilic/nucleophilic sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) or receptors. Key parameters:
- Binding energy (ΔG ≤ −8 kcal/mol suggests strong affinity).
- Hydrogen-bonding with active-site residues (e.g., Asp, Lys) .
- MD Simulations : AMBER or GROMACS assess stability of ligand-target complexes over 100-ns trajectories .
Q. How are structure-activity relationships (SAR) established for analogs in pharmacological studies?
SAR relies on systematic modification of substituents and comparative bioactivity assays. For example:
| Structural Feature | Biological Activity | Reference Compound |
|---|---|---|
| Chloro substituent | Enhanced kinase inhibition | 5-chloro-N-(4-methylpiperidin-1-yl)-2-(4-cyanophenyl)acetamide |
| Fluorophenyl group | Improved metabolic stability | 4-(4-cyanopyridin-2-yloxy)methylpiperidine |
| Cyanopyridine core | Antimicrobial activity | 6-chloro-N-(pyridin-2-yl)piperidin-1-carboxamide |
| Key methodologies: |
- In vitro assays : IC₅₀ determination against target proteins (e.g., EGFR kinase).
- Pharmacokinetic profiling : Microsomal stability (CYP450 enzymes) and LogP measurements .
Data Contradiction Analysis
Q. How can conflicting bioactivity results between in vitro and in vivo studies be addressed?
Discrepancies often stem from poor solubility or off-target effects. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
